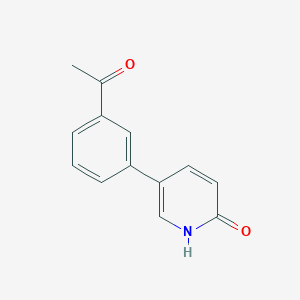
2-(3-Acetylphenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetylphenyl)-3-hydroxypyridine, 95% (2-AP-3-HP-95%) is a synthetic compound that has been studied for its potential use in laboratory experiments and scientific research. It is a white, crystalline solid that has a melting point of 159-162°C and a boiling point of 205-207°C. It has the molecular formula C10H10NO2 and a molecular weight of 178.19 g/mol. 2-AP-3-HP-95% is soluble in methanol, ethanol, and acetone but insoluble in water.
Wirkmechanismus
The mechanism of action of 2-AP-3-HP-95% is not fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor (GPCR) family. GPCRs are involved in a variety of physiological processes, including cell signaling, pain perception, and immune response. It is thought that 2-AP-3-HP-95% binds to the GPCR and activates it, leading to the production of various hormones and other signaling molecules.
Biochemical and Physiological Effects
2-AP-3-HP-95% has been studied for its potential biochemical and physiological effects. In animal models, it has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to increase the production of certain hormones, such as melatonin. It has also been shown to have anti-inflammatory effects, as well as to reduce the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-AP-3-HP-95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable at room temperature. It is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, it is important to note that 2-AP-3-HP-95% is not approved for human use, and it is not recommended for use in clinical trials.
Zukünftige Richtungen
The potential applications of 2-AP-3-HP-95% in scientific research and laboratory experiments are vast. Future research could focus on the development of new pharmaceuticals based on the compound, as well as the study of its effects on various physiological processes. Additionally, further research could be conducted to explore the potential therapeutic effects of 2-AP-3-HP-95% in the treatment of various diseases and disorders. Finally, research could be conducted to explore the potential for 2-AP-3-HP-95% to be used as a diagnostic tool for various conditions.
Synthesemethoden
2-AP-3-HP-95% can be synthesized through a two-step reaction. The first step involves the condensation of 3-hydroxyacetophenone and pyridine, followed by the addition of acetic anhydride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a suitable solvent, such as toluene or dichloromethane. The second step involves the hydrolysis of the resulting product with aqueous acid, typically hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-AP-3-HP-95% has been studied for its potential use in scientific research and laboratory experiments. It has been used as a model compound for the development of new pharmaceuticals, as well as for the study of drug metabolism and drug-drug interactions. It has also been used to study the effects of various compounds on the nervous system, as well as the effects of oxidative stress on cells.
Eigenschaften
IUPAC Name |
1-[3-(3-hydroxypyridin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-4-2-5-11(8-10)13-12(16)6-3-7-14-13/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVCOPOKMHFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682732 |
Source


|
| Record name | 1-[3-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-26-2 |
Source


|
| Record name | 1-[3-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














